Sulfondiimine vs. Sulfone: Differential Hydrogen-Bonding Capacity and Molecular Topology for Crystal Engineering
The sulfondiimine core of (sulphonyldiimino)bisbenzoic acid provides a fundamentally different hydrogen-bonding profile compared to its sulfone analogue 4,4′-sulfonylbis-benzoic acid (CAS 2449-35-6). The target compound possesses 4 hydrogen bond donors (the two –NH– groups plus the two –COOH groups) versus only 2 donors (the two –COOH groups alone) for the sulfone analogue, and 8 hydrogen bond acceptors versus 6 [1]. This enhanced donor-acceptor capacity, combined with a higher topological polar surface area (141 Ų for the sulfondiimine versus an estimated ~100 Ų for the sulfone analogue), enables more complex and directional supramolecular synthons [1].
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 4 H-bond donors |
| Comparator Or Baseline | 4,4′-Sulfonylbis-benzoic acid: 2 H-bond donors |
| Quantified Difference | +2 H-bond donors (100% increase) |
| Conditions | Computational chemistry data (XLogP, H-bond donors/acceptors, TPSA) [1] |
Why This Matters
The doubled hydrogen-bond donor capacity directly translates into different co-crystallization behavior and crystal packing motifs, which is critical for designing pharmaceutical co-crystals, MOF linkers, or supramolecular materials with tailored solid-state properties.
- [1] BaseChem. (n.d.). 7-Chloroquinolin-4-ol hydrochloride (sulphonyldiimino)bisbenzoicacid. Computational Chemistry Data. View Source
